Ether Oxygen Effect on Hydrophilicity: 3-Alkoxypropylamines vs. Alkylamines
Nonionic surfactants derived from 3-alkoxypropylamines, including 3-Nonoxypropan-1-amine, exhibit a significantly higher degree of hydrophilicity compared to surfactants synthesized from standard alkylamines possessing the same total number of carbon atoms [1]. The presence of a single oxygen atom in the alkoxypropylamine backbone was found to produce an effect on surface activity that is quantitatively equivalent to shortening the alkyl chain by approximately 3 to 4 carbon atoms in the corresponding alkylamine derivative [1].
| Evidence Dimension | Hydrophilicity shift in nonionic surfactants |
|---|---|
| Target Compound Data | 3-Alkoxypropylamine-derived surfactants (class) |
| Comparator Or Baseline | Alkylamine-derived surfactants with same total carbon number |
| Quantified Difference | Effect of one oxygen atom equals a reduction of 3-4 carbon atoms |
| Conditions | Surface tension, wetting, foam height, and solubilization measurements on synthesized homologous series |
Why This Matters
This demonstrates that a surfactant derived from 3-Nonoxypropan-1-amine (C9) will have a hydrophilic-lipophilic balance (HLB) and surface activity profile similar to a surfactant derived from a much shorter C5-C6 alkylamine, enabling precise formulation control.
- [1] Nemoto, Y., & Imamura, T. (1982). Preparation and Properties of Poly(oxyethyl)ated Alkoxypropylamine Surfactants. Journal of Japan Oil Chemists' Society, 31(4), 226-230. View Source
